Naphthalene-1,8-diamine hydrochloride
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Overview
Description
Naphthalene-1,8-diamine hydrochloride is an organic compound with the formula C₁₀H₁₁ClN₂. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two amino groups at the 1 and 8 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-1,8-diamine hydrochloride can be synthesized through the reduction of 1,8-dinitronaphthalene. The process involves the following steps:
Nitration of 1-nitronaphthalene: This step produces a mixture of isomers, including 1,8-dinitronaphthalene.
Reduction of 1,8-dinitronaphthalene: The reduction is typically carried out using hydrazine hydrate as the reducing agent in the presence of a catalyst.
Industrial Production Methods
The industrial preparation of this compound involves the following steps:
Addition of Catalyst and Solvent: A catalyst and dinitronaphthalene are added to a reaction kettle containing a solvent.
Heating and Stirring: The mixture is heated to 65-75°C and stirred.
Slow Addition of Hydrazine Hydrate: Hydrazine hydrate is slowly added to the reaction mixture.
Further Heating: The temperature is increased to 75-90°C and maintained for 3-8 hours.
Cooling and Filtration: The reaction mixture is cooled, and the product is filtered, washed, and purified.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,8-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate is a typical reducing agent.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Various amine derivatives
Substitution: Substituted naphthalene derivatives
Scientific Research Applications
Naphthalene-1,8-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of commercial pigments and dyes.
Biology: The compound is utilized in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of naphthalene-1,8-diamine hydrochloride involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition or activation of specific enzymes and pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: An aromatic amine with a single amino group at the 1 position.
1,8-Bis(dimethylamino)naphthalene: A derivative with two dimethylamino groups at the 1 and 8 positions.
1,5-Diaminonaphthalene: An isomer with amino groups at the 1 and 5 positions
Uniqueness
Naphthalene-1,8-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of amino groups at the 1 and 8 positions allows for unique interactions and reactivity compared to other naphthalene derivatives .
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
naphthalene-1,8-diamine;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1-6H,11-12H2;1H |
InChI Key |
ODZWEVLYJJQZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)N.Cl |
Origin of Product |
United States |
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